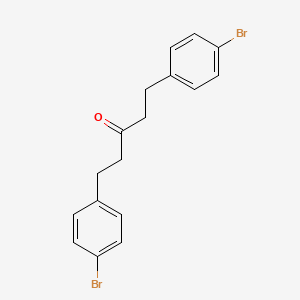

1,5-Bis(4-bromophenyl)pentan-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-bis(4-bromophenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWWMUCHODWIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Bis 4 Bromophenyl Pentan 3 One and Its Structural Analogues

One-Pot Synthetic Approaches to 1,5-Diketones

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor, has become a cornerstone of modern organic synthesis due to its efficiency and atom economy. Several such methods have been developed for the synthesis of 1,5-diketones.

Base-Catalyzed Protocols for 1,5-Diketone Formation

Base-catalyzed reactions are among the most traditional and widely used methods for constructing 1,5-diketones. These protocols are valued for their simplicity and the use of inexpensive reagents.

A prevalent method for synthesizing symmetrical and unsymmetrical 1,5-diketones is the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aldehyde. nih.govlew.ro In the case of 1,5-bis(4-bromophenyl)pentan-3-one, this would involve the reaction of two equivalents of 4-bromoacetophenone with one equivalent of a formaldehyde (B43269) source.

The general reaction, known as a Claisen-Schmidt condensation followed by a Michael addition, is highly effective for a variety of substituted aryl ketones and aldehydes. nih.gov For instance, studies have successfully synthesized structural analogues by reacting various acetophenones with different aldehydes. The reaction conditions can be optimized by adjusting the base, solvent, and temperature to achieve high yields. acs.org

Research has demonstrated the synthesis of various 1,3,5-triaryl-1,5-diketones using this one-pot method with potassium hydroxide (B78521) (KOH) in ethanol (B145695). nih.gov The scope of the reaction is broad, accommodating a range of substituents on both the acetophenone and aldehyde rings. nih.govlew.ro

Table 1: Examples of Base-Catalyzed Synthesis of 1,5-Diketones

| Acetophenone Derivative | Aldehyde | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | KOH | Ethanol | 37% | acs.org |

| 4-Bromoacetophenone | Benzaldehyde | NaOH | Solvent-free | Not specified | nih.gov |

| Various Aryl Ketones | Terephthalaldehyde | NaOH | Ethanol | 68-86% | lew.ro |

Note: This table is interactive and showcases data from various research findings.

The generally accepted mechanism for the base-catalyzed formation of 1,5-diketones from acetophenones and aldehydes proceeds through a series of well-established steps. nih.gov

Enolate Formation: The base, typically a hydroxide, abstracts an acidic α-proton from the acetophenone derivative (e.g., 4-bromoacetophenone) to form a resonance-stabilized enolate.

Aldol (B89426) Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated, often by the solvent, to yield a β-hydroxy ketone, which is an aldol addition product.

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Michael Addition: A second molecule of the enolate then acts as a Michael donor, attacking the β-carbon of the newly formed α,β-unsaturated ketone (the Michael acceptor).

Protonation: A final protonation step yields the 1,5-diketone product. nih.gov

This entire sequence, from initial enolate formation to the final Michael addition, can occur in a single pot, making it a highly efficient process. nih.gov

Transition-Metal-Free Catalytic Methods in 1,5-Diketone Synthesis

A significant advancement in the synthesis of 1,5-diketones is the development of methods that avoid the use of transition metals. nih.govscispace.com These approaches are considered greener and more cost-effective as they eliminate the need for expensive and potentially toxic metal catalysts. nih.gov

The base-catalyzed protocols described above, using simple alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH), are prime examples of transition-metal-free synthesis. nih.govlew.ro These methods offer numerous advantages, including a broad substrate scope, high isolated yields, minimal use of base, and shorter reaction times. nih.govnih.gov The absence of a metal catalyst also simplifies the workup procedure, as there is no need to remove catalyst residues from the final product. nih.gov

Solvent-Free and Benign Solvent Methodologies

In line with the principles of green chemistry, efforts have been made to reduce or eliminate the use of volatile and toxic organic solvents.

A solvent-free protocol for the synthesis of 1,5-diketones has been reported, where 4-bromoacetophenone and an aldehyde are simply mixed with solid NaOH. nih.gov This user-friendly method avoids the use of any solvent, reducing waste and environmental impact. Another approach involves performing the synthesis under solvent-free grinding conditions, which is a mechanically initiated reaction. researchgate.net

Furthermore, water, as a benign solvent, has been successfully employed for the synthesis of highly substituted 1,5-diketones. rsc.org These aqueous reactions, catalyzed by aqueous KOH, have shown several benefits over reactions in organic solvents, including improved yields, better diastereoselectivities, faster reaction rates, and simpler workups. rsc.org The ability to reuse the aqueous KOH solution for multiple cycles further enhances the sustainability of this method. rsc.org

Multi-Step Synthesis of 1,5-Diketone Precursors

While one-pot syntheses are highly efficient, multi-step routes offer an alternative approach, often necessary for constructing more complex or specifically functionalized 1,5-diketones. These methods involve the synthesis and isolation of an intermediate compound that is then converted to the final product.

A common multi-step strategy involves the initial synthesis of a 1,5-diene-3-one precursor, which is the unsaturated analogue of the target diketone. For example, 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can be synthesized first. sigmaaldrich.com This intermediate is then subjected to a reduction reaction, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to reduce the carbon-carbon double bonds and yield the saturated 1,5-diketone, this compound. prepchem.com

Another multi-step approach involves the Mannich reaction to produce vinyl ketones, which are highly reactive intermediates. quimicaorganica.orgquimicaorganica.org These vinyl ketones can then serve as substrates in a subsequent Michael addition reaction to build the 1,5-diketone framework. quimicaorganica.org This method provides a high degree of control over the synthesis.

Claisen-Schmidt Condensation for Chalcone Intermediates

The most prevalent pathway to synthesizing 1,5-diketones, such as this compound, involves a two-step process initiated by the Claisen-Schmidt condensation. nih.govgkyj-aes-20963246.comnih.gov This reaction first produces chalcone intermediates, which are α,β-unsaturated ketones. nih.gov

The mechanism begins with the formation of an enolate ion from an acetophenone derivative (e.g., 4-bromoacetophenone) under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH). uns.ac.idresearchgate.net This enolate then acts as a nucleophile, attacking an aromatic aldehyde (e.g., 4-bromobenzaldehyde). researchgate.net The resulting aldol adduct readily dehydrates to yield the chalcone. gkyj-aes-20963246.com

Subsequently, the chalcone undergoes a Michael addition reaction with a second molecule of the ketone enolate. This conjugate addition to the α,β-unsaturated system forms the 1,5-dicarbonyl skeleton. nih.gov A variety of conditions have been developed for this condensation, including conventional stirring at room temperature, microwave-assisted synthesis for shorter reaction times, and solvent-free grinding techniques that align with green chemistry principles. gkyj-aes-20963246.comuns.ac.id

Table 1: Catalysts and Conditions for Claisen-Schmidt Condensation

| Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 10% NaOH | 4-Bromoacetophenone, Benzaldehyde | Stirring, Room Temp, 3h | 94.61% | uns.ac.id |

| 10% NaOH | 4-Bromoacetophenone, Benzaldehyde | Microwave, 140W, 45s | 89.39% | uns.ac.id |

| NaOH | Aromatic Aldehydes, Acetophenones | Grinding, 1.5h | 26-46% | gkyj-aes-20963246.com |

| KOH | Acetophenone, Benzaldehyde | Micellar media (CTAB) | - | researchgate.net |

| HAlMSN | Benzaldehyde, Acetophenone | Solvent-free, Solid acid catalyst | High | rsc.org |

Strategies for Incorporating Bromophenyl Moieties

The introduction of bromophenyl groups into molecular structures is a common requirement in the synthesis of the target compound and its analogues. This is often achieved by using commercially available starting materials that already contain the desired moiety, such as 4-bromophenol, 4-bromoacetophenone, or 4-bromobenzaldehyde. researchgate.net

For more complex syntheses where the bromophenyl group needs to be installed, several methods are available. One of the most powerful techniques is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an arylboronic acid and an aryl halide, allowing for the versatile incorporation of bromophenyl groups onto a variety of scaffolds. researchgate.net Another approach involves the Fries rearrangement of an acetate (B1210297) precursor, such as 4-bromophenyl acetate, to generate a hydroxy-substituted bromophenyl ketone, which can then be further elaborated.

Derivatization from this compound and Related Structures

The 1,5-diketone structure is a valuable synthon, primarily because it can be readily converted into a variety of other functional groups and molecular frameworks, particularly heterocyclic systems.

Synthesis of Substituted Chalcones and Dienones

While 1,5-diketones are often the final target, they are synthesized from chalcone intermediates. The synthesis of a diverse range of substituted chalcones is a field of study in itself, achieved by varying the substituents on both the aromatic aldehyde and the ketone starting materials in the Claisen-Schmidt condensation. nih.govnih.govnih.gov For instance, reacting various substituted benzaldehydes with substituted acetophenones under basic conditions yields a library of chalcones with different electronic and steric properties. nih.gov These chalcones are not only precursors to 1,5-diketones but are also important compounds in their own right. nih.govnih.gov

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Pyridines, Furans, Thiazolidin-4-ones)

The 1,5-dicarbonyl moiety is an ideal precursor for the synthesis of six-membered heterocyclic rings like pyridines. The most common method involves the condensation of the 1,5-diketone with a nitrogen source. Treating the diketone with ammonium (B1175870) acetate (NH₄OAc) under heating is a classic and effective strategy for forming the pyridine (B92270) ring through cyclization and subsequent aromatization. nih.govresearchgate.net Alternatively, hydroxylamine (B1172632) hydrochloride can be used to achieve the same transformation, proceeding through an oxime intermediate. researchgate.net The Kröhnke pyridine synthesis is another related method that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org

The synthesis of five-membered heterocycles like furans typically starts from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. organic-chemistry.org However, furan (B31954) derivatives can also be accessed from precursors related to the chalcone synthesis pathway. For example, the Feist–Benary synthesis utilizes α-haloketones and β-dicarbonyl compounds to generate substituted furans. gcwgandhinagar.comyoutube.com

Thiazolidin-4-ones are another important class of heterocyclic compounds, and their synthesis often begins with chalcones. A typical route involves the reaction of a chalcone with an appropriate amine (like 4-chloroaniline) to form a Schiff base (imine). researchgate.net This intermediate then undergoes cyclocondensation with thioglycolic acid, often catalyzed by anhydrous zinc chloride (ZnCl₂), to yield the thiazolidin-4-one ring system. researchgate.netmdpi.com

Table 2: Examples of Heterocyclic Synthesis from Diketone Precursors

| Precursor Type | Reagents | Product Heterocycle | Synthetic Method | Reference |

|---|---|---|---|---|

| 1,5-Diketone | Ammonium Acetate | Pyridine | Cyclocondensation | nih.gov |

| 1,5-Diketone | Hydroxylamine HCl | Pyridine | Cyclization via Oxime | researchgate.net |

| Chalcone | 4-Chloroaniline, Thioglycolic Acid | Thiazolidin-4-one | Cyclocondensation | researchgate.net |

| 1,4-Diketone | Acid catalyst (e.g., H₂SO₄) | Furan | Paal-Knorr Synthesis | organic-chemistry.org |

| α-Haloketone, β-Dicarbonyl | Base | Furan | Feist–Benary Synthesis | gcwgandhinagar.comyoutube.com |

Formation of Metal Complexes Utilizing Diketone Ligands

Diketones, particularly β-diketones (1,3-diketones), are renowned for their ability to act as excellent ligands in coordination chemistry. This capability extends to 1,5-diketones as well. The compound can exist in equilibrium with its enol tautomer. The enol form possesses a hydroxyl group and a nearby carbonyl oxygen, which can act as a bidentate chelating agent after deprotonation of the hydroxyl group. This chelation with a metal ion forms a stable six-membered ring, leading to the formation of coordination complexes. These metal complexes have applications in catalysis and materials science.

Friedel-Crafts Acylation and Other Coupling Reactions in Related Biphenyl (B1667301) Syntheses

While not a direct derivatization of the pentanone itself, related synthetic strategies often involve the functionalization of aromatic rings, including the formation of biphenyl structures. The Friedel–Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. nih.gov For instance, biphenyl can be acylated with acid anhydrides, such as succinic anhydride (B1165640) or phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce substituted keto-acids. nih.govresearchgate.net

The Friedel-Crafts alkylation similarly attaches alkyl groups to aromatic rings, for example, reacting biphenyl with tert-butyl chloride and a catalyst to yield 4,4′-di-tert-butylbiphenyl. berkeley.eduacs.org Beyond Friedel-Crafts reactions, the synthesis of biphenyl derivatives relies on a variety of powerful transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Ullmann, Stille, and Negishi reactions. researchgate.net

Table 3: Examples of Friedel-Crafts Reactions for Biphenyl Derivatives

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Biphenyl | Succinic Anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Biphenyl | Phthalic Anhydride | AlCl₃ | Biphenyl-4-carbonyl-benzoic acid | nih.gov |

| Biphenyl | tert-Butyl Chloride | FeCl₃ | 4,4′-Di-tert-butylbiphenyl | nih.gov |

| Biphenyl | tert-Butyl Chloride | AlCl₃ | 4,4′-Di-tert-butylbiphenyl | berkeley.edu |

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 1,5-Bis(4-bromophenyl)pentan-3-one

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure and packing of this compound.

A crystallographic study would begin by determining the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic, etc.). This process also establishes the space group, which describes the symmetry elements present within the crystal lattice. For instance, a related compound, 1-(4-bromophenyl)but-3-yn-1-one, was found to crystallize in the monoclinic system with a P2₁/n space group. nih.gov A similar analysis for this compound would be foundational to understanding its solid-state structure.

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. X-ray analysis would reveal whether the asymmetric unit contains one or more molecules of this compound. If multiple molecules are present, they may exhibit slight conformational differences. The flexibility of the pentan-3-one chain allows for various conformations, and this analysis would clarify the preferred arrangement of the two 4-bromophenyl groups relative to each other and the central ketone.

A refined crystal structure would provide a comprehensive table of all bond lengths and angles within the molecule. This data is crucial for confirming the expected molecular geometry and identifying any unusual parameters that might suggest electronic or steric strain. The bond lengths involving the bromine atoms and the carbonyl group would be of particular interest for comparison with standard values.

Table 3.1.4: Hypothetical Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C(carbonyl) | O(carbonyl) | e.g., 1.21 | |

| Bond Length | C(phenyl) | Br | e.g., 1.90 | |

| Bond Angle | C(methylene) | C(carbonyl) | C(methylene) | e.g., 116.0 |

Supramolecular Assembly and Intermolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal, known as the supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the stability and physical properties of the crystalline material.

In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···π hydrogen bonds are expected to play a significant role in the crystal packing of this compound.

C-H···O Interactions: The carbonyl oxygen is a potential hydrogen bond acceptor. Aliphatic C-H groups from the pentanone backbone or aromatic C-H groups from the phenyl rings of neighboring molecules could act as donors, linking molecules into chains, dimers, or more complex three-dimensional networks.

C-H···π Interactions: The electron-rich π-systems of the bromophenyl rings can act as acceptors for hydrogen atoms from C-H bonds of adjacent molecules. These interactions, though weak, are crucial in organizing the packing of aromatic compounds.

A detailed crystallographic report would include a table of these interactions, specifying donor-acceptor distances and angles that fall within established geometric criteria for such bonds.

Table 3.2.1: Hypothetical Intermolecular Interactions for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Interaction Type | Donor (D)-H | Acceptor (A) | D···A (Å) | H···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| C-H···O | C(aliphatic)-H | O(carbonyl) | e.g., 3.30 | e.g., 2.45 | e.g., 150 |

Role of Van der Waals Forces and Other Non-Covalent Interactions

In the crystal lattice, the packing of molecules is governed by a network of non-covalent interactions. While classical hydrogen bonds may be absent, other forces play a crucial role in the stabilization of the crystal structure.

In a closely related analogue, 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, the crystal packing is primarily stabilized by Van der Waals forces. researchgate.netnih.gov This indicates that even in the absence of strong, directional hydrogen bonds, these weaker, non-directional forces are sufficient to create a stable, ordered crystalline solid.

Investigation of Halogen Bonding in Bromo-Substituted Analogues

The presence of bromine atoms in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction. Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. researchgate.netnih.gov

In bromo-substituted organic molecules, this interaction can be a dominant structure-directing force. Studies on bromo-substituted macrocycles have shown the formation of specific C–Br···O=C and C–Br···N halogen bonds. rsc.org The interaction between the bromine atom and the carbonyl oxygen (C–Br···O=C) is particularly relevant to 1,5-diketones. researchgate.net This type of interaction involves the Lewis acidic halogen substituent and the Lewis basic carbonyl oxygen, playing a critical role in the aggregation of molecules in the crystal lattice. researchgate.netrsc.org The geometry of this bond is typically linear, a distinctive feature of halogen bonding. nih.gov

Formation of One-Dimensional Chains and Corrugated Layers in Solid State

The interplay of the non-covalent interactions discussed previously often leads to the formation of extended supramolecular architectures, such as one-dimensional (1D) chains and two-dimensional (2D) layers.

For instance, in bromo-substituted analogues, C–Br···O halogen bonds are known to link molecules into 1D halogen-bonded chains. rsc.org Similarly, weaker C-H···π interactions have been observed to guide molecules into forming zigzag chains that propagate along a crystallographic axis. nih.gov The assembly of these chains can then lead to the formation of more complex structures. Networks of hydrogen bonds and other interactions can connect these parallel chains to form infinite 2D networks, resulting in a layered supramolecular architecture. researchgate.net This hierarchical assembly from simple molecular units into chains and then into layers is a key principle of crystal engineering.

Comparative Crystallographic Analysis with Related 1,5-Diketones and Chalcones

Analysis of 1,5-diketones reveals that bond lengths and angles are generally consistent across similar structures. For example, the molecular geometry of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione corresponds well with that observed in 1,3,5-triphenyl-pentane-1,5-diketone. nih.gov

Chalcones and their derivatives, which feature an α,β-unsaturated ketone system, provide another valuable point of comparison. A comparative analysis of a saturated diarylpentanoid with its unsaturated analogue (a bischalcone) reveals key differences in their properties, stemming from the presence of the conjugated diene system in the latter.

| Property | 1,5-bis(4-hydroxyphenyl)pentan-3-one | 1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one |

|---|---|---|

| CAS Number | 93652-23-4 | 3654-49-7 |

| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₄O₃ |

| Key Structural Feature | Saturated ketone backbone | Conjugated diene system |

The conformation of the pentadienone bridge in bischalcones is a key structural determinant. For example, in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, the molecule adopts a twisted shape due to the different conformations around the C=C-C=O bonds. nih.gov This contrasts with the greater conformational flexibility expected in the saturated pentanone chain of this compound. These comparative studies underscore how functional group modifications influence molecular conformation and intermolecular interactions, ultimately defining the macroscopic properties of the material. nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H-NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. In the case of 1,5-Bis(4-bromophenyl)pentan-3-one, the symmetrical nature of the molecule simplifies the spectrum. The protons on the two bromophenyl groups are chemically equivalent, as are the methylene (B1212753) (CH₂) groups in the pentan-3-one chain.

The aromatic region of the spectrum is expected to show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the bromine atom will have a different chemical shift from the protons meta to the bromine atom, and they will couple with each other, resulting in a distinct splitting pattern. The aliphatic region will feature two triplets corresponding to the two sets of methylene protons. The protons on the carbons adjacent to the carbonyl group (C2 and C4) are deshielded by the electron-withdrawing effect of the carbonyl and will appear at a lower field than the protons on the carbons adjacent to the phenyl rings (C1 and C5).

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to Br) | ~7.45 | Doublet |

| Aromatic-H (meta to Br) | ~7.05 | Doublet |

| -CH₂- (adjacent to C=O) | ~2.90 | Triplet |

| -CH₂- (adjacent to phenyl) | ~2.75 | Triplet |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

¹³C-NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is reduced. masterorganicchemistry.com We would expect to see signals for the carbonyl carbon, two aliphatic carbons, and four aromatic carbons. masterorganicchemistry.com

The carbonyl carbon is highly deshielded and will appear at a significantly downfield chemical shift, typically in the range of 200-220 ppm. The aromatic carbons will have distinct chemical shifts depending on their position relative to the bromine atom and the pentanone chain. The carbon atom bonded to the bromine (ipso-carbon) will have a characteristic chemical shift, as will the other aromatic carbons. The two methylene carbons in the aliphatic chain will also give rise to separate signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic C (ipso to pentanone) | ~140 |

| Aromatic C (ortho to Br) | ~132 |

| Aromatic C (meta to Br) | ~130 |

| Aromatic C (para to pentanone) | ~121 |

| -CH₂- (adjacent to C=O) | ~45 |

| -CH₂- (adjacent to phenyl) | ~30 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Advanced NMR Techniques for Detailed Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed. These two-dimensional (2D) NMR experiments provide correlations between different nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would confirm the presence of the methylene groups in the pentanone chain.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, this would show a correlation between the two different methylene proton signals in the aliphatic chain, confirming their adjacent positions. It would also show coupling between the ortho and meta protons on the aromatic rings.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the molecule, for instance, showing a correlation from the methylene protons to the carbonyl carbon and the aromatic carbons.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic absorption band would be the strong C=O (carbonyl) stretch, which is expected to appear in the region of 1710-1720 cm⁻¹. The exact position can give clues about the electronic environment of the carbonyl group. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, typically around 600-500 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1715 |

| Aromatic C-H | Stretch | ~3080 |

| Aliphatic C-H | Stretch | ~2950-2850 |

| Aromatic C=C | Stretch | ~1590, 1485 |

| C-Br | Stretch | ~600-500 |

Computational and Theoretical Investigations of 1,5 Bis 4 Bromophenyl Pentan 3 One

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful computational method used to visualize the localization of electrons in a molecule. It provides a picture of electron pairing and chemical bonding that aligns well with classical concepts like Lewis structures. ELF values range from 0 to 1. High ELF values (approaching 1) indicate regions where there is a high probability of finding a localized electron pair, such as in covalent bonds and lone pairs. Conversely, an ELF value of around 0.5 suggests a more delocalized, gas-like electron distribution.

For 1,5-Bis(4-bromophenyl)pentan-3-one, an ELF analysis would be expected to show high localization in the C-C, C-H, C=O, and C-Br bonds, as well as for the lone pairs on the oxygen and bromine atoms. The analysis could reveal the extent of electron delocalization in the phenyl rings.

Reactivity and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for electrophilic attack. The hydrogen atoms and the regions around the bromine atoms might exhibit positive or near-neutral potentials.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, based on the distribution of the electron density calculated from the molecular orbitals. uni-muenchen.de By quantifying the charge on each atom, it offers insights into the electronic structure and the nature of charge transfer between atoms upon bond formation. However, it is known that the calculated charges can be sensitive to the choice of the basis set used in the computation. uni-muenchen.de

A Mulliken analysis for this compound would provide numerical values for the partial charge on each atom. It would be expected to show a significant negative charge on the oxygen atom of the carbonyl group and positive charges on the adjacent carbon atom and the hydrogen atoms. The analysis would also quantify the charge distribution across the bromophenyl rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized "natural" orbitals. wikipedia.org A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which correspond to electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, with higher energy values indicating more significant delocalization and stabilization of the molecule.

For this compound, NBO analysis would identify the key donor-acceptor interactions. For instance, it could quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into antibonding orbitals of adjacent groups, as well as the π-electron delocalization within the phenyl rings.

Prediction of Optoelectronic Properties (e.g., Polarizability and Hyperpolarizability)

Computational chemistry allows for the prediction of a molecule's response to an external electric field, which is crucial for understanding its optoelectronic properties. The key parameters are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): A measure of the nonlinear optical response of a molecule to an electric field, which is important for materials used in technologies like frequency doubling of light.

These properties can be calculated using quantum chemical methods such as Density Functional Theory (DFT). joaquinbarroso.comresearchgate.net The calculations would provide tensor components for both polarizability and hyperpolarizability, from which average values can be derived. For this compound, these calculations would help in assessing its potential for use in nonlinear optical applications.

Computational Studies on Interaction Mechanisms

Computational methods are widely used to study how molecules interact with each other or with other substrates, such as biological receptors or material surfaces. These studies can involve:

Molecular Docking: Simulating the binding of a molecule to the active site of a protein to predict its binding affinity and orientation.

Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the electron density to characterize the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular interactions in a crystal structure.

For this compound, such computational studies could explore its interactions with biological targets or its self-assembly in the solid state, providing insights into its potential applications in medicinal chemistry or materials science. researchgate.net

Molecular Docking and Molecular Dynamics Simulations to Understand Binding

Currently, there is a notable absence of publicly available research detailing molecular docking and molecular dynamics simulations specifically for the compound this compound. While computational studies, including molecular docking and dynamics simulations, are common for understanding the interaction of small molecules with biological targets, such specific investigations for this particular compound have not been reported in the reviewed scientific literature. These computational techniques are instrumental in predicting the binding affinity and stability of a compound within the active site of a protein, offering insights into its potential biological activity.

For related compounds, such as derivatives of 1,5-diaryl-3-one, computational studies have been employed to explore their potential as inhibitors of various enzymes. For instance, research on other 1,5-dione derivatives has utilized molecular docking to identify key amino acid interactions and binding modes. tandfonline.com Similarly, molecular dynamics simulations have been used to assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. tandfonline.com However, without specific studies on this compound, any discussion of its binding behavior would be purely speculative.

Applications and Chemical Utility in Material Science and Catalysis Research

Precursors for Heterocyclic Systems

The 1,5-diketone functionality of 1,5-bis(4-bromophenyl)pentan-3-one makes it a valuable intermediate for the synthesis of various heterocyclic compounds. nih.gov These heterocycles are of significant interest due to their wide-ranging applications in medicinal chemistry and the development of functional materials.

Synthesis of Pyridine (B92270) and Terpyridine Derivatives

A prominent application of 1,5-diketones, such as this compound, is in the synthesis of substituted pyridine and terpyridine derivatives. The general and widely employed method involves the cyclization of the 1,5-diketone with an ammonia (B1221849) source, most commonly ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.gov This reaction proceeds through a series of condensation and dehydration steps to form the aromatic pyridine ring.

The synthesis of 2,4,6-triarylpyridines can be achieved from the corresponding 1,5-diaryl-3-substituted-pentan-1,5-diones. In a typical procedure, the 1,5-diketone is treated with ammonium acetate, often under catalyst-free conditions, to yield the desired pyridine derivative. nih.gov This approach offers a straightforward and efficient route to highly functionalized pyridines.

Furthermore, this synthetic strategy can be extended to the preparation of terpyridines, which are highly valued as tridentate ligands in coordination chemistry. The reaction of two equivalents of an acetylpyridine with an aromatic aldehyde can produce a 4'-aryl-1,5-bis(pyridin-2-yl)pentane-1,5-dione, which can then undergo cyclization with an ammonia source to form the central pyridine ring of the terpyridine scaffold. nih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the underlying chemical principles strongly suggest its utility as a precursor for 4'-aryl-2,6-bis(4-bromophenyl)pyridine derivatives.

A general reaction scheme for the synthesis of a substituted pyridine from a 1,5-diketone is presented below:

A general representation of the synthesis of a 2,4,6-trisubstituted pyridine from a 1,5-diketone and an ammonia source.

A general representation of the synthesis of a 2,4,6-trisubstituted pyridine from a 1,5-diketone and an ammonia source.Derivatization to Thiazolidin-4-ones and Pyrazolines

While direct synthesis of thiazolidin-4-ones and pyrazolines from this compound is not extensively documented, the chemical reactivity of the ketone functionality suggests plausible synthetic pathways. Thiazolidin-4-ones are an important class of heterocyclic compounds with a wide range of biological activities. mdpi.comresearchgate.net Their synthesis often involves the condensation of a compound containing a carbonyl group, an amine, and a mercapto-acid. nih.gov It is conceivable that this compound could be functionalized to introduce the necessary reactive groups for such a cyclization.

Pyrazolines, or dihydropyrazoles, are another class of five-membered heterocyclic compounds with significant applications. researchgate.net A common method for their synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.net Although this compound is a saturated diketone, it can be envisioned as a precursor to chalcone-like structures through appropriate chemical transformations, which could then be cyclized to form pyrazoline derivatives.

Routes to Furan (B31954) Carbonitriles and Other Fused Rings

The synthesis of furan derivatives from 1,4-dicarbonyl compounds is a well-established transformation known as the Paal-Knorr furan synthesis. pharmaguideline.comorganic-chemistry.org This acid-catalyzed cyclization and dehydration of a 1,4-diketone provides a direct route to substituted furans. Although this compound is a 1,5-diketone, its structural motif can be chemically modified to generate a 1,4-dicarbonyl precursor, which could then undergo the Paal-Knorr reaction to yield a furan ring. While the direct synthesis of furan carbonitriles from this specific starting material is not detailed, the versatility of furan chemistry allows for the introduction of a nitrile group onto the furan ring through various synthetic methodologies.

The synthesis of fused ring systems is a significant area of research in organic chemistry. Palladium-catalyzed carboetherification reactions have been employed in the synthesis of fused bis-tetrahydrofurans. While not a direct application of this compound, this highlights the potential for transition metal-catalyzed reactions to construct complex fused ring systems from suitable precursors that could potentially be derived from the title compound.

Role as Ligands in Coordination Chemistry

The carbonyl group and the potential for derivatization of this compound make it and its derivatives attractive candidates for use as ligands in coordination chemistry. The introduction of additional donor atoms can lead to the formation of multidentate ligands capable of coordinating with various metal ions.

Formation of Metal Complexes (e.g., Manganese(III), Palladium(II))

While there are no specific reports on the formation of metal complexes directly with this compound, related diketone ligands have been shown to form stable complexes with transition metals. For instance, a novel Manganese(III) complex with a γ-diketone ligand, hexane-2,5-dione, has been synthesized and characterized. tandfonline.com This suggests that this compound could similarly act as a ligand for Mn(III) ions.

Palladium(II) complexes are of great interest due to their catalytic applications. While direct complexation with this compound is not documented, derivatives of this compound could be designed to act as ligands for Pd(II). For example, the introduction of nitrogen or phosphorus donor atoms into the molecular framework would create suitable binding sites for palladium.

Catalytic Activity of Derived Metal Complexes (e.g., Hydrogen Peroxide Disproportionation)

Metal complexes derived from ligands based on 1,5-dicarbonyl compounds have shown promising catalytic activity. A dinuclear Manganese(III) complex featuring a ligand derived from a related pentan-3-ol structure has been shown to be catalytically active in the disproportionation of hydrogen peroxide. This reaction is of interest for its relevance to biological systems and potential applications in green chemistry.

Palladium(II) complexes are renowned for their catalytic prowess in a wide array of organic transformations, including cross-coupling reactions and hydrogenation. researchgate.netmdpi.com It is plausible that palladium(II) complexes incorporating ligands derived from this compound could exhibit catalytic activity in various reactions, leveraging the electronic and steric properties imparted by the ligand framework.

Below is a table summarizing the potential applications and the corresponding class of compounds.

| Application | Resulting Compound Class | Key Reagents/Conditions |

| Heterocyclic Synthesis | Pyridines and Terpyridines | Ammonium Acetate |

| Heterocyclic Synthesis | Thiazolidin-4-ones | Amine, Mercapto-acid (hypothetical) |

| Heterocyclic Synthesis | Pyrazolines | Hydrazine derivatives (from chalcone (B49325) intermediate) |

| Heterocyclic Synthesis | Furans | Acid catalyst (from 1,4-dicarbonyl precursor) |

| Coordination Chemistry | Metal Complexes | Mn(III), Pd(II) ions |

| Catalysis | Catalysts for H₂O₂ disproportionation | Mn(III) complexes |

| Catalysis | Catalysts for cross-coupling, etc. | Pd(II) complexes |

Investigation as Organic Non-Linear Optical (NLO) Materials

Organic molecules that exhibit non-linear optical (NLO) properties are crucial for applications in modern technologies like optical data storage, laser technology, and telecommunications. ijres.org The NLO response of a material involves phenomena that occur when the material's optical properties are modified by the presence of intense light, such as that from a laser. ijres.org Chalcone derivatives have emerged as a significant class of organic NLO materials due to their synthetic flexibility, high environmental stability, and diverse electronic properties, which can be tuned by modifying the substituent groups on the aromatic rings. ijres.orgdoi.org These molecules often form the basis of chromophores containing electron donor (D) and acceptor (A) groups linked through a π-conjugated system, a common feature for strong NLO response. ijres.org

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the frequency (and half the wavelength). wikipedia.org For a molecule to be SHG-active, it must lack a center of inversion, a condition often met in non-centrosymmetric crystals. wikipedia.org

The efficiency of SHG in organic materials is deeply rooted in their molecular structure. In chalcone derivatives, several factors are critical:

Donor-Acceptor Substitution: The presence of strong electron-donating groups (like methoxy, -OCH₃) and electron-accepting groups (like nitro, -NO₂) on opposite ends of the molecule creates a significant ground-state dipole moment and enhances molecular hyperpolarizability, which is directly related to NLO activity. ijres.orgmdpi.com

π-Conjugation: The conjugated enone system (–CH=CH–C=O–) in chalcones acts as a bridge, facilitating charge transfer between the donor and acceptor groups. The efficiency of this charge transfer is a key determinant of the NLO response. doi.orgrsc.org

Crystal Packing: For bulk SHG efficiency, the molecules must crystallize in a non-centrosymmetric space group. The orientation of the molecular dipoles within the crystal lattice is paramount.

While this compound possesses two bromophenyl groups, the bromine atom is only weakly electron-withdrawing. More importantly, its central pentan-3-one linker is saturated. This lack of a continuous π-conjugated system between the two aromatic rings means that the efficient charge-transfer mechanism seen in chalcones is absent. Consequently, its molecular hyperpolarizability and potential for SHG are expected to be significantly lower than its unsaturated chalcone analogues.

Research on various chalcone derivatives demonstrates these principles. For instance, the SHG efficiency of specific synthesized chalcones has been compared to standard NLO materials like Urea and KDP.

| Compound Name | SHG Efficiency | Reference Material | Source |

|---|---|---|---|

| 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) | 1.6 times that of Urea | Urea | researchgate.net |

The geometry of a molecule plays a profound role in its NLO properties. For chalcone-type molecules, a high degree of planarity across the conjugated backbone is believed to enhance the NLO response by maximizing π-orbital overlap and facilitating electron delocalization. rsc.org Theoretical and experimental studies on chalcone derivatives show that the nearly flat backbone contributes to their NLO properties. rsc.org

The position of substituents can also affect planarity. For example, in a study of three nitro-substituted chalcones, the derivative with a nitro group at the para position of the B-ring showed better molecular coplanarity compared to those with ortho or meta substitution. mdpi.com This planarity, in turn, influences the crystal packing and the bulk material properties.

In the case of This compound , the central five-carbon chain is flexible due to the presence of single C-C bonds (sp³ hybridized carbons). This flexibility prevents the molecule from adopting a rigid, planar conformation. The lack of both planarity and an extended conjugated system severely limits its potential as a primary NLO material compared to the rigid, planar, and conjugated structures of high-performance chalcones.

Crystal Engineering and Supramolecular Materials Design

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. It relies on understanding and utilizing intermolecular interactions to control how molecules assemble. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent forces.

In the context of diarylpentanoids and chalcones, crystal engineering focuses on controlling solid-state packing to influence physical properties, including NLO activity and stability. Common non-covalent interactions that guide the self-assembly of these molecules include:

Van der Waals Forces: These are ubiquitous, non-specific interactions that are particularly important in the absence of stronger forces. In the crystal structure of a related compound, 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, the packing is stabilized primarily by van der Waals forces. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is crucial in the packing of many planar aromatic compounds. mdpi.com

Hydrogen Bonds: While the parent chalcone structure lacks strong hydrogen bond donors, the introduction of hydroxyl or amine groups can lead to robust hydrogen-bonding networks that direct the supramolecular assembly. Weak C—H···O hydrogen bonds are also common and can play a significant role in stabilizing the crystal lattice. mdpi.com

For This compound , one would anticipate that van der Waals forces and potentially weak C—H···O interactions involving the ketone oxygen would be the primary drivers of its crystal packing. The flexible aliphatic chain would allow for various conformations, potentially leading to polymorphism where the same compound crystallizes in different forms.

The design of advanced supramolecular materials often involves conjugating molecules like diarylpentanoids to other chemical entities, such as peptides or oligonucleotides, to create highly ordered nanostructures like nanofibers or gels with specific functions. swan.ac.uknih.govmdpi.com While this research has not been specifically applied to this compound, the principles of using molecular building blocks to create functional materials are central to modern materials science.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₈Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | Not specified in abstract |

| Comment | The asymmetric unit contains two independent molecules with slightly different conformations. researchgate.net |

| Stabilizing Forces | van der Waals forces researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1,5-Bis(4-bromophenyl)pentan-3-one should prioritize these principles.

Current synthetic approaches to similar diarylpentanones often rely on classical condensation reactions. While effective, these methods can sometimes involve harsh reaction conditions and generate significant waste. Future synthetic strategies could explore:

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts. researchgate.netmdpi.comscispace.com Research could focus on developing organocatalytic Michael additions or other C-C bond-forming reactions to construct the pentanone backbone. This approach could lead to milder reaction conditions, reduced metal contamination, and potentially enantioselective syntheses.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as alcohol dehydrogenases, presents another sustainable route. mdpi.com The stereoselective reduction of a suitable diketone precursor could yield chiral derivatives of this compound, opening doors to applications in asymmetric synthesis and chiral materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction volumes and energy consumption.

Mechanochemistry: Solid-state reactions induced by mechanical force can reduce or eliminate the need for solvents, aligning with the principles of green chemistry. Investigating the mechanochemical synthesis of this compound from appropriate precursors could offer a highly efficient and sustainable production method. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Green, mild conditions, potential for asymmetry | Catalyst design, reaction optimization |

| Enzymatic Synthesis | High selectivity, environmentally friendly | Enzyme screening, reaction engineering |

| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of parameters |

| Mechanochemistry | Solvent-free, high efficiency | Reaction kinetics, scalability |

Advanced Spectroscopic Probes for Dynamic Molecular Behavior

Understanding the dynamic behavior of this compound at the molecular level is crucial for predicting its properties and designing new applications. Advanced spectroscopic techniques can provide unprecedented insights into its conformational dynamics and excited-state properties.

Future research in this area should include:

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption and time-resolved infrared spectroscopy can probe the ultrafast dynamics of the molecule following photoexcitation. nih.govresearchgate.net This would allow for the characterization of excited states, intersystem crossing, and other photophysical processes, which are critical for potential applications in photochemistry and optoelectronics.

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique is sensitive to low-frequency vibrational modes and intermolecular interactions. nih.govresearchgate.netwikipedia.orgresearchgate.net THz-TDS could be employed to study the conformational flexibility of the pentanone chain and the influence of the bromophenyl groups on the crystal lattice vibrations. This information is valuable for understanding polymorphism and solid-state properties.

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR can reveal couplings between different vibrational modes and track molecular dynamics on a picosecond timescale. This could be used to study the intramolecular energy transfer and the influence of solvent on the conformational landscape of the molecule.

Deeper Dive into Structure-Property Relationships through Integrated Computational and Experimental Studies

A synergistic approach combining computational modeling and experimental validation is essential for elucidating the structure-property relationships of this compound.

Key areas for investigation include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By systematically modifying the structure of the molecule (e.g., changing the halogen substituent, altering the chain length) and correlating these changes with experimental data, predictive QSAR and QSPR models can be developed. nih.govufg.brthieme-connect.com This would enable the rational design of new derivatives with tailored electronic, optical, or biological properties. Studies on related halogenated chalcones have shown that the position and nature of the halogen atom significantly influence the material's properties. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in a polymeric matrix. nih.gov This is particularly important for understanding its behavior in potential applications like drug delivery or as an additive in materials.

Development of New Functional Materials Derived from this compound Core

The unique structural features of this compound make it an attractive building block for the creation of novel functional materials.

Future research could focus on:

Polymers: The bromine atoms on the phenyl rings serve as functional handles for polymerization reactions. For instance, they could be converted to other reactive groups to enable the synthesis of polyesters, polyamides, or other polymers with the diarylpentanone unit incorporated into the backbone or as a pendant group. The presence of the ketone functionality could also be exploited for cross-linking or post-polymerization modification.

Metal-Organic Frameworks (MOFs): The carbonyl group and the aromatic rings could potentially act as coordinating sites for metal ions, making this compound a suitable ligand for the construction of MOFs. nih.govnih.gov The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis.

Liquid Crystals: The rigid-flexible-rigid nature of the molecule, with its aromatic ends and flexible pentanone spacer, suggests potential for liquid crystalline behavior. By introducing appropriate substituents, it may be possible to design derivatives that exhibit mesophases, which are of interest for display technologies and sensors.

Flame Retardants: The presence of bromine suggests that this compound and polymers derived from it could have flame retardant properties. acs.orgacs.org Further investigation into its thermal decomposition behavior and its effectiveness as a flame retardant additive in various polymer matrices is warranted.

Investigation of Catalytic Applications Beyond Current Scope

Future explorations in this domain could include:

Organocatalyst Scaffolds: The pentanone backbone could serve as a scaffold for the development of new organocatalysts. The ketone could be functionalized to introduce catalytically active moieties, and the aromatic rings could be modified to tune the steric and electronic properties of the catalyst.

Photocatalysis: Ketones are known to be photocatalytically active. nih.govnih.gov The potential of this compound as a photocatalyst for various organic transformations, such as C-H functionalization or cycloadditions, should be investigated. The heavy bromine atoms could also influence the photocatalytic activity through the heavy-atom effect, potentially promoting intersystem crossing to the triplet state.

Ligands for Transition Metal Catalysis: Following modification, the diarylpentanone could serve as a ligand for transition metal catalysts. The electronic properties of the ligand, influenced by the bromine atoms, could modulate the reactivity and selectivity of the metal center in catalytic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.